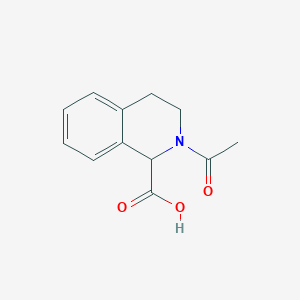
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ATIC) is a naturally occurring compound found in various plant species, including Mucuna pruriens and Peganum harmala. It is a member of the tetrahydroisoquinoline family of compounds, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, ATIC has gained attention as a potential therapeutic agent for a variety of conditions, including Parkinson's disease and cancer.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in the formation of toxic protein aggregates in the brain, as well as to possess antioxidant properties that may protect against oxidative stress. Additionally, this compound has been shown to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
Studies have demonstrated that this compound possesses a range of biochemical and physiological effects. In particular, it has been shown to reduce oxidative stress and inflammation, protect against neuronal damage, and promote the survival of dopaminergic neurons in the brain. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to induce cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid in lab experiments include its natural origin, its ability to interact with multiple pathways, and its potential therapeutic properties. However, there are also limitations to its use, including its relatively low potency compared to other compounds and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. One area of interest is the development of more potent analogs of this compound with improved therapeutic properties. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify potential targets for therapeutic intervention. Finally, studies investigating the safety and efficacy of this compound in animal models and human clinical trials are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2-acetyl-1,2,3,4-tetrahydroisoquinoline with various reagents to produce this compound. Extraction from natural sources involves the isolation of this compound from plant material using various methods, including chromatography and extraction with organic solvents.
Aplicaciones Científicas De Investigación
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been the subject of numerous scientific studies investigating its potential therapeutic properties. In particular, studies have focused on its ability to prevent the formation of toxic protein aggregates in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, this compound has been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-6-9-4-2-3-5-10(9)11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVIIAQSPJADNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[[3-(imidazol-1-ylmethyl)cyclobutyl]amino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7440754.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
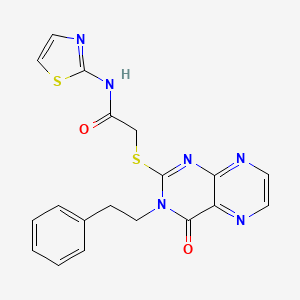
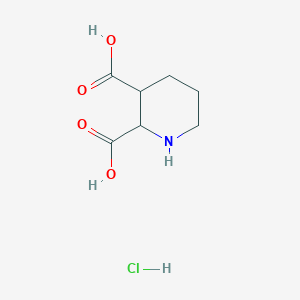

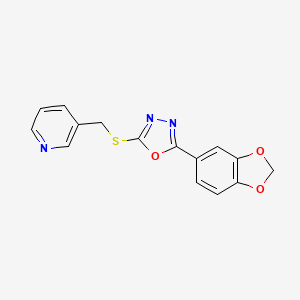
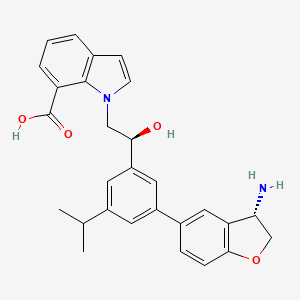
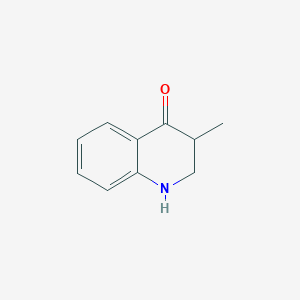


![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)
